molecular formula C16H15BrN4O3S2 B2744070 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 868213-66-5

5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2744070
CAS No.: 868213-66-5
M. Wt: 455.35
InChI Key: QMRFGTRXWOQNSE-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound. It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Applications

New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity : This study prepared compounds related to the query molecule and evaluated their in vitro antimicrobial activity against several bacteria and fungi. Some compounds showed activity comparable with standard drugs (Patel & Shaikh, 2010).

Anticancer Applications

Synthesis and biological evaluation of 2-(3-aminophenyl)-benzothiazoles as antiproliferative and apoptosis-inducing agents : This research synthesized new benzothiazole derivatives and evaluated them for their antiproliferative activity against various human cancer cell lines. Notably, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide showed significant activity, highlighting the potential of related compounds in cancer therapy (Zhang et al., 2018).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For instance, they can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of different benzothiazole derivatives with lesser side effects .

Properties

IUPAC Name

5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3S2/c1-9(2)21-26(23,24)12-3-4-13-14(6-12)25-16(19-13)20-15(22)10-5-11(17)8-18-7-10/h3-9,21H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRFGTRXWOQNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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